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Compound of Interest

Compound Name: Dihydrotentoxin

Cat. No.: B1227444

For Immediate Release

This whitepaper provides a detailed technical overview of the chemical structure and
stereochemistry of Dihydrotentoxin, a cyclic tetrapeptide of significant interest to researchers,
scientists, and drug development professionals. Dihydrotentoxin serves as a crucial precursor
in the biosynthesis of Tentoxin, a phytotoxin produced by several species of the fungus
Alternaria. Understanding the precise three-dimensional arrangement of its constituent amino
acids is fundamental to elucidating its biological activity and potential applications.

Chemical Structure

Dihydrotentoxin is a cyclic tetrapeptide with the systematic name cyclo(L-Leucyl-N-methyl-D-
Phenylalanyl-Glycyl-N-methyl-L-Alanyl). Its molecular formula is C22H32N404, and it has a
molecular weight of 416.51 g/mol . The cyclic structure is formed by peptide bonds between the
four constituent amino acid residues.
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Property Value
Molecular Formula C22H32N404
Molecular Weight 416.51 g/mol

) cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-
Systematic Name
N-methyl-L-Alanyl)

CAS Number Not available
PubChem CID 3036979[1]
Stereochemistry

The stereochemistry of Dihydrotentoxin is a critical aspect of its structure, influencing its
conformation and biological interactions. The constituent amino acids possess specific
stereoisomeric forms:

e L-Leucine: The leucine residue is in the L-configuration.

e N-methyl-D-Phenylalanine: The N-methylated phenylalanine residue is in the D-
configuration. This is a key feature, as D-amino acids are less common in naturally occurring
peptides.

e Glycine: As an achiral amino acid, glycine does not have a stereocenter.
e N-methyl-L-Alanine: The N-methylated alanine residue is in the L-configuration.

The precise arrangement of these L- and D-amino acids, along with the N-methylation, dictates
the overall three-dimensional shape of the cyclic peptide. The determination of this absolute
configuration is crucial for understanding its interaction with biological targets.

Experimental Protocols
Isolation and Purification of Dihydrotentoxin

A general protocol for the isolation and purification of Dihydrotentoxin from Alternaria alternata
cultures is outlined below. This protocol is based on common methods for purifying fungal
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secondary metabolites and may require optimization depending on the specific fungal strain
and culture conditions.

Experimental Workflow for Dihydrotentoxin Isolation
Caption: Workflow for the isolation and purification of Dihydrotentoxin.

o Culture and Harvest:Alternaria alternata is cultured in a suitable liquid medium. After a
sufficient incubation period, the mycelium is separated from the culture broth by filtration.

o Extraction: Both the mycelium and the culture filtrate are extracted with a suitable organic
solvent, such as ethyl acetate, to partition the secondary metabolites.

o Concentration: The organic extracts are combined and concentrated under reduced pressure
to yield a crude extract.

o Chromatographic Separation: The crude extract is subjected to column chromatography on
silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate
compounds based on polarity.

o Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC)
to identify those containing Dihydrotentoxin.

» High-Performance Liquid Chromatography (HPLC): Fractions enriched with
Dihydrotentoxin are further purified by preparative reverse-phase HPLC to obtain the pure
compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR and 3C NMR: These techniques are essential for determining the carbon-hydrogen
framework of the molecule. Specific chemical shifts and coupling constants would provide
information about the individual amino acid residues and their connectivity. Due to the lack of
publicly available experimental spectra for Dihydrotentoxin, a representative table of
expected chemical shift ranges for the amino acid residues is provided based on similar
cyclic peptides.
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] ] . Expected *H Chemical Expected **C Chemical
Amino Acid Residue ) )
Shift Range (ppm) Shift Range (ppm)
) o-H: 3.5-4.5; B-H, y-H, d-CHs:
L-Leucine 0.8.18 Ca: 50-60; CB, Cy, Co: 20-40

0-H: 4.0-5.0; B-H: 2.5-3.5; N-
Ca: 55-65; CB: 35-45; N-CHs:

N-methyl-D-Phenylalanine CHs: 2.5-3.0; Aromatic-H: 7.0- ]
30-35; Aromatic-C: 125-140
7.5
Glycine o-H: 3.0-4.0 Ca: 40-50
0-H: 3.5-4.5; B-CHs: 1.0-1.5; Ca: 50-60; CB: 15-25; N-CHs:

N-methyl-L-Alanine
N-CHs: 2.5-3.0 30-35

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the
complete structure by establishing correlations between protons and carbons, confirming the
amino acid sequence and the cyclic nature of the peptide.

 NOESY/ROESY: These experiments provide through-space correlations between protons,
which are essential for determining the conformation and the relative stereochemistry of the
molecule in solution.

Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact
mass of the molecule and confirm its elemental composition.

o Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is used to
sequence the amino acid residues within the cyclic peptide. A characteristic fragmentation
pattern would involve multiple cleavages of the peptide backbone.

X-ray Crystallography:

» Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure and absolute stereochemistry of a molecule in the solid state. Obtaining suitable
crystals of Dihydrotentoxin would provide unambiguous proof of its conformation and the
configuration of its stereocenters.
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Biosynthesis

Dihydrotentoxin is synthesized by a large, multifunctional enzyme known as a non-ribosomal
peptide synthetase (NRPS).[1] The biosynthesis follows a thiotemplate-mediated mechanism.

Biosynthetic Pathway of Dihydrotentoxin
Caption: Simplified schematic of the non-ribosomal peptide synthesis of Dihydrotentoxin.

The NRPS enzyme is organized into modules, with each module responsible for the
incorporation of a specific amino acid. The process involves the activation of the amino acids
as adenylates, their tethering to the NRPS via thioester linkages, and subsequent peptide bond
formation. N-methylation occurs at the alanine and phenylalanine residues, catalyzed by
integrated methyltransferase domains within the NRPS.[2] The final step involves the
cyclization and release of the tetrapeptide from the enzyme to yield Dihydrotentoxin.
Dihydrotentoxin is then converted to Tentoxin by a subsequent oxidation step.[1]

Conclusion

Dihydrotentoxin represents a fascinating example of a cyclic tetrapeptide with a defined
stereochemical architecture. While its role as a precursor to Tentoxin is established, a complete
understanding of its own biological activities and potential applications requires further
investigation. The detailed structural and stereochemical information presented in this
whitepaper provides a crucial foundation for future research in the fields of natural product
chemistry, drug discovery, and chemical biology. Further studies focusing on the total synthesis,
detailed conformational analysis, and biological screening of Dihydrotentoxin and its analogs
are warranted to fully unlock its scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://patents.google.com/patent/WO2017159795A1/en
https://patents.google.com/patent/WO2017159795A1/en
https://patents.google.com/patent/WO2017159795A1/en
https://pubmed.ncbi.nlm.nih.gov/7881545/
https://pubmed.ncbi.nlm.nih.gov/7881545/
https://www.benchchem.com/product/b1227444#dihydrotentoxin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1227444#dihydrotentoxin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1227444#dihydrotentoxin-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1227444#dihydrotentoxin-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1227444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

